molecular formula C10H8F4N2 B13054514 (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13054514
M. Wt: 232.18 g/mol
InChI Key: SHQOSTNNSJSTFP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chiral beta-amino nitrile compound of interest in scientific research and development, particularly in medicinal chemistry. The molecule features a stereogenic center with (R)-configuration, an amino group, and a nitrile group attached to a propanenitrile backbone. This structure is linked to a phenyl ring that is disubstituted with both a fluorine atom and a trifluoromethyl group, motifs often employed in drug discovery to influence a compound's electronic properties, metabolic stability, and binding affinity . Compounds within this structural family are frequently investigated as key synthetic intermediates or building blocks for the preparation of more complex bioactive molecules . For instance, closely related beta-amino acid derivatives have been explored in the development of mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme considered a potential therapeutic target for certain cancers . The nitrile functional group offers versatile reactivity for further chemical transformations, making this compound a valuable precursor in organic synthesis. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this product with appropriate care and procedures in a controlled laboratory setting.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m1/s1

InChI Key

SHQOSTNNSJSTFP-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC#N)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

  • Commercially available fluorinated aromatic aldehydes or halides, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde or corresponding aryl bromides.
  • Chiral amine precursors or chiral catalysts for asymmetric induction.
  • Cyanide sources or nitrile-containing intermediates for introducing the nitrile group.

Typical Synthetic Routes

Step Description Reagents/Conditions Notes
1 Formation of fluorinated aromatic intermediate Electrophilic substitution or Pd-catalyzed coupling (e.g., Suzuki, Stille) Ensures correct fluorine and trifluoromethyl placement on phenyl ring
2 Introduction of chiral amino group Asymmetric alkylation or reductive amination using chiral catalysts or auxiliaries Achieves (3R) stereochemistry at amino-bearing carbon
3 Nitrile group installation Cyanide addition to aldehyde or halide precursor, or conversion of other functional groups to nitrile Requires mild conditions to preserve stereochemistry
4 Protection/deprotection steps Use of protecting groups like Boc or Fmoc for amino group during intermediate steps Ensures functional group compatibility
5 Purification Chromatography, crystallization Enantiomeric purity verification by chiral HPLC or NMR

Example Synthetic Procedure

  • Starting from 3-fluoro-4-(trifluoromethyl)benzaldehyde, perform an asymmetric Strecker reaction using a chiral amine catalyst to add cyanide and form the α-amino nitrile intermediate.
  • Alternatively, a chiral auxiliary can be attached to the aldehyde, followed by nucleophilic addition of cyanide, then removal of the auxiliary to yield the chiral amino nitrile.
  • Metal-catalyzed cross-coupling can be employed to install the trifluoromethyl group if starting from a simpler fluorophenyl precursor.
  • Final purification involves recrystallization and chiral chromatographic techniques to ensure stereochemical purity.

Research Findings and Optimization

  • Studies indicate that the use of chiral phase-transfer catalysts or chiral ligands in metal-catalyzed asymmetric hydrogenation improves enantiomeric excess significantly.
  • Reaction temperature and solvent choice critically affect yield and stereoselectivity; polar aprotic solvents like DMF or DMSO are often preferred.
  • Continuous flow reactors have been explored to enhance reaction control and scalability, improving yield and reproducibility.
  • Protecting groups on the amino function reduce side reactions during nitrile introduction and cross-coupling steps.
  • Analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography are essential for confirming stereochemistry and purity.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Effect on Outcome References
Aromatic fluorination Electrophilic substitution or Pd-catalyzed coupling at 50-100°C Correct regioselectivity of fluorine and trifluoromethyl groups
Asymmetric amino introduction Chiral phase-transfer catalyst, room temp to 40°C High enantiomeric excess (>90%)
Cyanide addition Mild conditions, aqueous or organic solvents Preserves stereochemistry, good yield
Protecting groups Boc or Fmoc, standard conditions Prevents side reactions, facilitates purification
Purification Chiral HPLC, recrystallization Ensures enantiopurity >99%

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compounds with Fluorophenyl and Trifluoromethyl Substituents

(a) Methyl (R)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 1228543-08-5)
  • Key differences : Replaces the nitrile (-CN) with a methyl ester (-COOCH₃).
  • Impact :
    • Solubility : The ester group enhances hydrophilicity compared to the nitrile.
    • Reactivity : Esters are prone to hydrolysis, whereas nitriles offer metabolic stability.
    • Stereochemistry : Both share the R-configuration, suggesting similar enantioselective interactions.
(b) 1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one (230)
  • Key differences: Butynone backbone instead of aminopropanenitrile.
  • Synthesis: Prepared in 62% yield, reflecting moderate reactivity of the fluorinated aryl group under coupling conditions.

Amino Acid Derivatives with Fluorinated Aromatic Groups

(a) (R)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 325-89-3)
  • Key differences : Carboxylic acid (-COOH) replaces the nitrile (-CN).
  • Impact :
    • Ionization : The carboxylic acid is ionized at physiological pH, enhancing solubility but reducing blood-brain barrier penetration compared to the nitrile.
    • Similarity score : 1.00 (structural similarity to parent scaffold but divergent functionality).
(b) (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 19883-57-9)
  • Key differences: Extended carbon chain (butanoic acid) and additional fluorine on the aryl ring.
  • Impact :
    • Conformational flexibility : The longer chain may alter binding to enzymatic targets.
    • Similarity score : 0.87, reflecting reduced structural overlap.

Aniline and Thiazole Derivatives

(a) 4-Nitro-3-(trifluoromethyl)-aniline (Imp. A(EP))
  • Key differences: Nitro (-NO₂) and amine (-NH₂) groups on the aryl ring.
  • Impact: Electron-withdrawing effects: The nitro group intensifies ring deactivation compared to the fluoro-trifluoromethyl combination.
(b) GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid)
  • Key differences : Thiazole core and acetic acid terminus.
  • Impact :
    • Biological activity : GW0742 is a PPARδ agonist, highlighting the fluorinated aryl group’s role in receptor binding.
    • Structural complexity : The thiazole and acetic acid groups introduce additional hydrogen-bonding sites absent in the nitrile compound.

Comparative Data Tables

Table 1: Substituent and Functional Group Comparison

Compound Name Aryl Substituents Functional Group Key Properties Reference
Target Compound 3-Fluoro, 4-CF₃ -CN, -NH₂ High metabolic stability
Methyl (R)-3-amino-3-(4-CF₃-phenyl)propanoate 4-CF₃ -COOCH₃, -NH₂ Hydrolyzable ester
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid 3-Fluoro -COOH, -NH₂ Ionized at physiological pH
GW0742 3-Fluoro, 4-CF₃ Thiazole, -COOH PPARδ agonist activity

Biological Activity

(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile, with the CAS number 1270402-04-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H8_{8}F4_{4}N2_{2}
  • Molecular Weight : 232.18 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance metabolic stability and bioactivity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly enzymes involved in key metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, including those involved in poly(ADP-ribosyl)ation reactions. The inhibition of such enzymes can lead to significant effects on cellular processes such as DNA repair and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies :
    • In vitro assays using human colon carcinoma cell lines (e.g., HT29) demonstrated that the compound exhibits cytotoxic effects, suggesting potential as an anticancer agent .
    • The compound's ability to induce apoptosis was noted, which is critical in cancer therapy.
  • Mechanistic Insights :
    • The compound's mechanism involves modulation of signaling pathways associated with cell survival and proliferation, notably through the inhibition of PARP enzymes which play a role in DNA damage response .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its potential to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases by inhibiting LRRK2 kinase activity .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of various analogs of this compound against different cancer cell lines. Results indicated a dose-dependent response with IC50_{50} values suggesting significant potency against HT29 cells .

Study 2: Neuroprotective Assessment

In animal models, the compound was administered to assess its neuroprotective effects against induced neurotoxicity. Behavioral tests and biochemical assays indicated a reduction in neuroinflammation and oxidative stress markers, supporting its potential utility in neurodegenerative conditions .

Data Tables

Property Value
Molecular FormulaC10_{10}H8_{8}F4_{4}N2_{2}
Molecular Weight232.18 g/mol
CAS Number1270402-04-4
Anticancer ActivityYes
Neuroprotective ActivityUnder Investigation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.